1-Deoxynojirimycin hydrochloride 1-Deoxynojirimycin hydrochloride AT2220 is an experimental, oral therapy for the treatment of Pompe disease and belongs to a class of molecules known as pharmacological chaperones. It is a small molecule designed to act as a pharmacological chaperone that specifically binds, stabilizes, and facilitates the proper folding and trafficking of α-glucosidase (GAA). GAA to the lysosome, where it can perform its normal function. AT2220 has been shown to increase GAA activity in cell lines derived from Pompe patients and in transfected cells expressing misfolded forms of GAA.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
Brand Name: Vulcanchem
CAS No.: 73285-50-4
VCID: VC20746516
InChI: InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
SMILES: C1C(C(C(C(N1)CO)O)O)O.Cl
Molecular Formula: C6H14ClNO4
Molecular Weight: 199.63 g/mol

1-Deoxynojirimycin hydrochloride

CAS No.: 73285-50-4

Cat. No.: VC20746516

Molecular Formula: C6H14ClNO4

Molecular Weight: 199.63 g/mol

* For research use only. Not for human or veterinary use.

1-Deoxynojirimycin hydrochloride - 73285-50-4

Description AT2220 is an experimental, oral therapy for the treatment of Pompe disease and belongs to a class of molecules known as pharmacological chaperones. It is a small molecule designed to act as a pharmacological chaperone that specifically binds, stabilizes, and facilitates the proper folding and trafficking of α-glucosidase (GAA). GAA to the lysosome, where it can perform its normal function. AT2220 has been shown to increase GAA activity in cell lines derived from Pompe patients and in transfected cells expressing misfolded forms of GAA.
An alpha-glucosidase inhibitor with antiviral action. Derivatives of deoxynojirimycin may have anti-HIV activity.
CAS No. 73285-50-4
Molecular Formula C6H14ClNO4
Molecular Weight 199.63 g/mol
IUPAC Name (2R,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride
Standard InChI InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5-,6-;/m1./s1
Standard InChI Key ZJIHMALTJRDNQI-VFQQELCFSA-N
Isomeric SMILES C1[C@@H]([C@H]([C@@H]([C@H](N1)CO)O)O)O.Cl
SMILES C1C(C(C(C(N1)CO)O)O)O.Cl
Canonical SMILES C1C(C(C(C(N1)CO)O)O)O.Cl
Appearance Assay:≥95%A crystalline solid

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